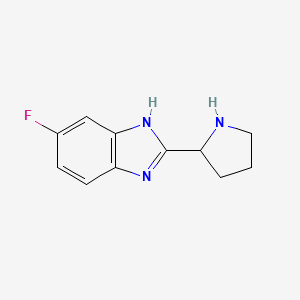

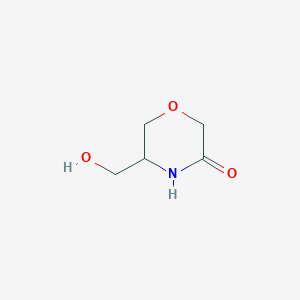

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

説明

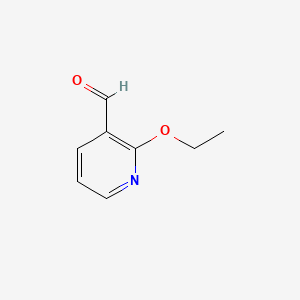

“1-isopropyl-3-methyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C8H11N3O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature . Other methods include the reaction of hydrazones with nitroolefins mediated with strong bases .Molecular Structure Analysis

The molecular structure of “1-isopropyl-3-methyl-4-nitro-1H-pyrazole” consists of a five-membered ring containing two nitrogen atoms. The average mass of the molecule is 213.195 Da .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism due to the moving C-N double bond inside the heterocycle . The 1H-tautomer is known as 1H-pyrazole and is the base of a pyrazolium conjugate .科学的研究の応用

Chemical Reactivity and Molecular Interactions

1-Isopropyl-3-methyl-4-nitro-1H-pyrazole and its derivatives are notable for their diverse chemical reactivity. For instance, 3,4,5-trinitro-1H-pyrazole undergoes nucleophilic substitution reactions under mild conditions, reacting with a variety of reagents like ammonia, aliphatic amines, and others to form 4-R-3,5-dinitropyrazoles. This property is indicative of its potential for synthesis in various chemical applications, such as the development of energetic materials and pharmaceuticals (Dalinger et al., 2013).

Crystal Structure and Molecular Design

The crystal structures of various pyrazole derivatives, including those related to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, provide insights into their molecular design and potential applications. The crystallographic studies of these compounds reveal intricate hydrogen-bonded structures, showcasing their potential in designing complex molecular architectures for various scientific applications, including material science and drug design (Portilla et al., 2007).

Energetic Materials and Explosives

Nitropyrazoles, including derivatives of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, are prominent in the field of energetic materials. The synthesis and study of these compounds, like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), are crucial due to their high energy and relatively low sensitivity, making them potential candidates for next-generation explosives (Jun-lin, 2014).

Safety And Hazards

特性

IUPAC Name |

3-methyl-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWRQUADBGXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-3-methyl-4-nitro-1H-pyrazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)

![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)

![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)